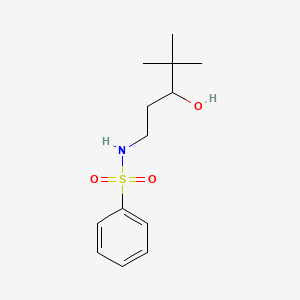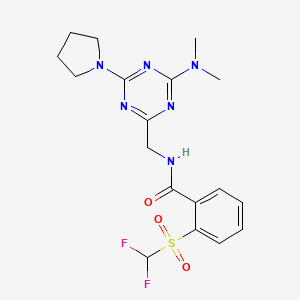
1-(1H-ピラゾール-5-イル)シクロブタン-1-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid is a compound characterized by a four-membered cyclobutane ring attached to a pyrazole ring and a carboxylic acid group. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity of the pyrazole ring, making it a subject of interest in various fields of scientific research.
科学的研究の応用
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
準備方法
The synthesis of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a pyrazole derivative with a cyclobutane carboxylic acid precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of advanced catalytic systems and purification techniques .
化学反応の分析
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
作用機序
The mechanism by which 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s rigidity can also affect the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
類似化合物との比較
1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1H-Pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar in structure but with different substitution patterns on the pyrazole ring.
3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate: Another pyrazole derivative with distinct functional groups and applications. The uniqueness of 1-(1H-Pyrazol-5-yl)cyclobutane-1-carboxylic acid lies in its specific combination of the cyclobutane and pyrazole rings, which imparts unique chemical and biological properties
特性
IUPAC Name |
1-(1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)6-2-5-9-10-6/h2,5H,1,3-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXTNDPSFERJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
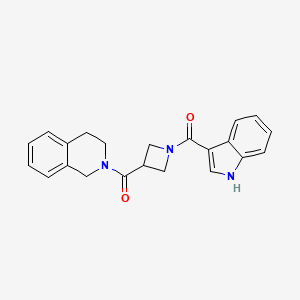
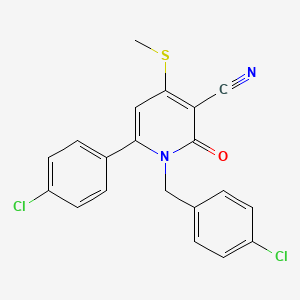
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2552657.png)
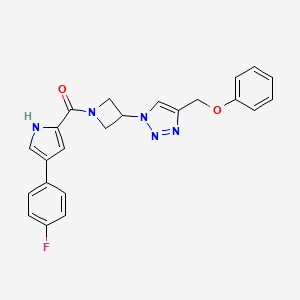
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2552659.png)

![2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2552665.png)
![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)

